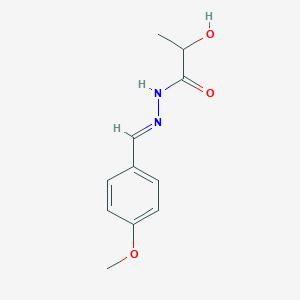![molecular formula C12H16N2O3 B5766644 4-{[4-(dimethylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5766644.png)
4-{[4-(dimethylamino)phenyl]amino}-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(dimethylamino)phenyl]amino}-4-oxobutanoic acid, commonly known as DMOBA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMOBA is a derivative of the amino acid leucine and can be synthesized through a series of chemical reactions. In
科学的研究の応用
DMOBA has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. DMOBA has been shown to have neuroprotective properties and can inhibit the aggregation of amyloid beta, a protein associated with Alzheimer's disease. DMOBA has also been studied for its potential anticancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, DMOBA has been studied for its potential applications in drug delivery systems and as a building block for the synthesis of other compounds.
作用機序
The mechanism of action of DMOBA is not fully understood, but it is believed to work through multiple pathways. DMOBA has been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol and fatty acids, which can lead to a decrease in the production of these molecules. DMOBA has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
DMOBA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMOBA can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. DMOBA has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In vivo studies have shown that DMOBA can improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using DMOBA in lab experiments is its synthetic accessibility. DMOBA can be synthesized in large quantities with high purity, making it a cost-effective compound for research purposes. However, one limitation of using DMOBA is its limited solubility in water, which can make it challenging to work with in aqueous solutions.
将来の方向性
There are several future directions for research on DMOBA. One area of interest is the development of DMOBA-based drug delivery systems for targeted drug delivery. Another area of interest is the synthesis of DMOBA derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of DMOBA and its potential applications in various fields, including neuroprotection, cancer treatment, and drug delivery.
合成法
DMOBA can be synthesized through a multistep chemical reaction process. The synthesis starts with the reaction of 4-(dimethylamino)benzaldehyde with malonic acid in the presence of a base to form 4-(dimethylamino)phenyl]but-3-enoic acid. This intermediate product is then treated with thionyl chloride to form 4-{[4-(dimethylamino)phenyl]amino}-4-oxobutanoic acid. The purity and yield of the final product can be improved through various purification methods, such as recrystallization and column chromatography.
特性
IUPAC Name |
4-[4-(dimethylamino)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-14(2)10-5-3-9(4-6-10)13-11(15)7-8-12(16)17/h3-6H,7-8H2,1-2H3,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZXTQQWIHMSAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-5-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5766581.png)


![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5766602.png)




![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B5766630.png)
![N'-[(5-bromo-2-furoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5766638.png)
![4-[(4-methoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5766650.png)